molecular formula C23H21N3OS B2703159 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide CAS No. 863594-04-1

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide

Cat. No.: B2703159
CAS No.: 863594-04-1
M. Wt: 387.5
InChI Key: FFBVYQQLLARLJX-UHFFFAOYSA-N
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Description

“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide” is a complex organic compound. It is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound containing nitrogen and sulfur .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex, given the presence of multiple functional groups. The compound’s reactivity would be influenced by factors such as the electron-donating or withdrawing nature of the substituents, steric hindrance, and the solvent used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the solubility can be assessed using various solvents .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Potential

    Research has shown the utility of thiazolo[5,4-b]pyridin derivatives in the synthesis of compounds exhibiting promising anticancer activity. For example, compounds synthesized through multicomponent reactions involving thiazolo[5,4-b]pyridin moieties have demonstrated significant inhibitory effects on various cancer cell lines, indicating their potential as leads for anticancer drug development (Altug et al., 2011).

  • Antimicrobial and Antifungal Properties

    Thiazolo[5,4-b]pyridin-based compounds have been evaluated for their antimicrobial and antifungal activities, with some derivatives showing moderate to potent inhibitory activities against a range of bacterial and fungal strains. This highlights the compound's role in the development of new antimicrobial agents (Nural et al., 2018).

  • Herbicidal Activity

    Derivatives of thiazolo[5,4-b]pyridin have also been designed and synthesized to explore their herbicidal activities. These studies contribute to understanding the compound's potential in agricultural applications, particularly in controlling weed growth by targeting specific monocotyledon and dicotyledon plants (Duan et al., 2010).

  • Antiviral and Antitubercular Activities

    Research into thiazolo[5,4-b]pyridin-2-yl derivatives has extended into antiviral and antitubercular domains, with synthesized compounds showing activity against viruses like HSV1 and HAV-MBB, as well as Mycobacterium tuberculosis. These findings open pathways for further exploration into treatments for infectious diseases (Attaby et al., 2006).

  • Inhibition of Histone Demethylases

    The synthesis of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, including thiazolo[5,4-b]pyridin-2-yl moieties, has been reported for the inhibition of histone lysine demethylases KDM4 and KDM5. These enzymes are critical in epigenetic regulations, suggesting the compound's utility in researching cancer and other diseases where epigenetic mechanisms play a role (Bavetsias et al., 2016).

Future Directions

The future directions for research on “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide” could include further exploration of its biological activity, potential applications in medicinal chemistry, and the development of more efficient synthesis methods .

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-16-12-13-18(22-26-19-10-6-14-24-23(19)28-22)15-20(16)25-21(27)11-5-9-17-7-3-2-4-8-17/h2-4,6-8,10,12-15H,5,9,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBVYQQLLARLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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